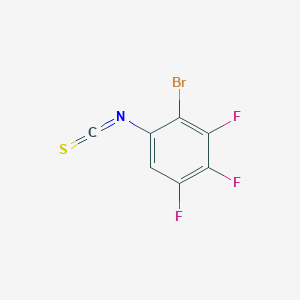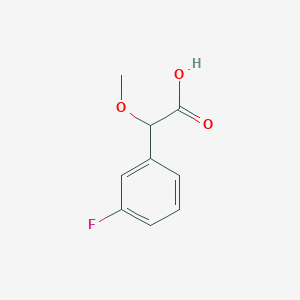
R6G alkyne, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R6G alkyne, 6-isomer is a xanthene dye belonging to the rhodamine series. It features a terminal propargyl group, which allows it to participate in click chemistry reactions. This compound is known for its high quantum yield and photostability, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of copper (I) catalysts to facilitate the click chemistry reactions with azide-bearing compounds .
Industrial Production Methods
The industrial production of R6G alkyne, 6-isomer follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
R6G alkyne, 6-isomer primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications .
Common Reagents and Conditions
Reagents: Copper (I) catalysts, azide-bearing compounds
Conditions: Typically carried out in solvents like DMF, DMSO, or alcohols under ambient temperature
Major Products
The major products of these reactions are triazole-linked conjugates, which can be used for further functionalization or as fluorescent probes .
Scientific Research Applications
R6G alkyne, 6-isomer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of R6G alkyne, 6-isomer involves its ability to form stable triazole rings through click chemistry reactions. The terminal alkyne group reacts with azide-bearing compounds in the presence of copper (I) catalysts, resulting in the formation of triazole-linked conjugates. These conjugates can then interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
BDP R6G alkyne: A borondipyrromethene dye with similar absorption and emission spectra to R6G alkyne, 6-isomer.
R6G azide, 5-isomer: Another variant of rhodamine 6G with an azide group instead of an alkyne.
Uniqueness
This compound stands out due to its high quantum yield and photostability, making it particularly suitable for applications requiring long-term fluorescence. Its terminal alkyne group also provides versatility in click chemistry reactions, allowing for the synthesis of a wide range of conjugates .
Properties
Molecular Formula |
C30H29N3O4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |
InChI Key |
QQIQIYOOKKWTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
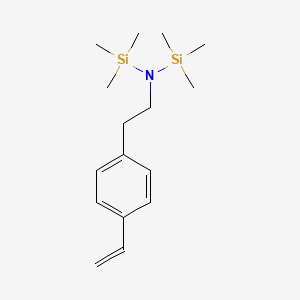
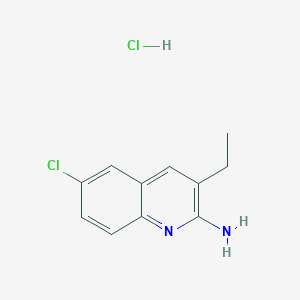
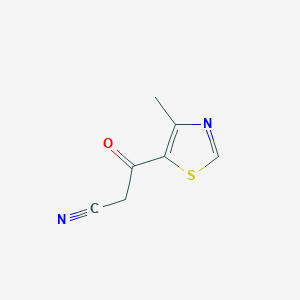

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)


